Photrex

Description

Properties

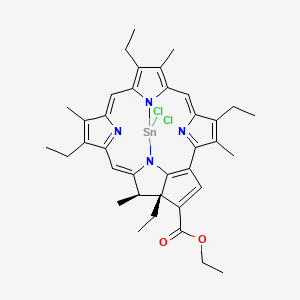

Molecular Formula |

C37H42Cl2N4O2Sn |

|---|---|

Molecular Weight |

764.4 g/mol |

IUPAC Name |

ethyl (3S,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate |

InChI |

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3/t22-,37-;;;/m0.../s1 |

InChI Key |

MCTOGTBIQBEIBZ-QHWUVJKOSA-K |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)[C@@H]([C@@]6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C |

Synonyms |

etiopurpurin, tin SnET2 tin etiopurpurin tin etiopurpurin dichloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Photrex (Riboflavin Ophthalmic Solution) for Corneal Collagen Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Photrex (riboflavin 5'-phosphate ophthalmic solution), a key component in the corneal collagen cross-linking procedure for the treatment of progressive keratoconus and corneal ectasia following refractive surgery.[1][2] This document details the underlying photochemical principles, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Mechanism of Action: Photochemical Corneal Collagen Cross-Linking

This compound, in conjunction with the KXL® System for ultraviolet A (UVA) irradiation, functions to increase the biomechanical strength of the cornea.[3][4] This is achieved through a photochemically-induced cross-linking of corneal collagen fibers. The active ingredient in this compound, riboflavin (Vitamin B2), acts as a photosensitizer in this process.[5][6]

Upon topical application and saturation of the corneal stroma, riboflavin is activated by a specific wavelength of UVA light (365 nm) emitted by the KXL System.[7][8] This activation initiates a cascade of photochemical reactions, leading to the formation of new covalent bonds, or cross-links, between and within collagen molecules.[4][9] These new bonds reinforce the corneal structure, increasing its rigidity and halting the progression of ectatic diseases.[3][9]

The Photochemical Signaling Pathway

The cross-linking process is primarily mediated by the generation of reactive oxygen species (ROS), particularly singlet oxygen, through two types of photochemical reactions:

-

Type I Reaction: In an environment with limited oxygen, the excited triplet state of riboflavin can directly interact with substrate molecules, such as amino acid residues within the collagen fibrils, through electron or hydrogen transfer. This results in the formation of free radicals that can then react to form covalent cross-links.[7]

-

Type II Reaction: In the presence of sufficient oxygen, the excited triplet state of riboflavin transfers its energy to ground-state molecular oxygen (³O₂), converting it into a highly reactive singlet oxygen (¹O₂).[5][6][9] This singlet oxygen is a potent oxidizing agent that reacts with various amino acid residues in the collagen, such as histidine, hydroxyproline, and hydroxylysine, leading to the formation of carbonyl groups and subsequent cross-linking.[5] The Type II reaction is considered the predominant mechanism in corneal collagen cross-linking.[7]

The following diagram illustrates the photochemical signaling pathway of this compound-mediated corneal cross-linking:

Caption: Photochemical signaling cascade initiated by this compound and UVA light.

Quantitative Data from Clinical Trials

The safety and efficacy of this compound for corneal collagen cross-linking were established in three prospective, randomized, sham-controlled clinical trials.[1] The primary efficacy endpoint was the change in maximum keratometry (Kmax) from baseline to 12 months.

Table 1: Change in Maximum Keratometry (Kmax) in Patients with Progressive Keratoconus

| Study | Treatment Group (CXL) Mean Change in Kmax (Diopters) at 12 Months | Control Group (Sham) Mean Change in Kmax (Diopters) at 12 Months | Treatment Difference (Diopters) [95% CI] |

| Study 1 | -1.4 | +0.5 | -1.9 [-3.4, -0.3] |

| Study 2 | -1.7 | +0.6 | -2.3 [-3.5, -1.0] |

Data sourced from FDA clinical trial data.[10]

Table 2: Change in Maximum Keratometry (Kmax) in Patients with Corneal Ectasia Following Refractive Surgery

| Study | Treatment Group (CXL) Mean Change in Kmax (Diopters) at 12 Months | Control Group (Sham) Mean Change in Kmax (Diopters) at 12 Months | Treatment Difference (Diopters) [95% CI] |

| Study 1 | -1.0 | +1.0 | -2.0 [-3.0, -1.1] |

| Study 3 | -0.5 | +0.5 | -1.1 [-1.9, -0.3] |

Data sourced from FDA clinical trial data.[10]

Experimental Protocols

The clinical trials for this compound followed a standardized protocol to ensure patient safety and data integrity. The key methodologies are outlined below.

Patient Population and Study Design

The studies enrolled patients with progressive keratoconus or corneal ectasia following refractive surgery.[1] The trials were prospective, randomized, and sham-controlled.[1] Key inclusion criteria typically involved a minimum age and documented disease progression. Exclusion criteria often included pre-existing conditions that could interfere with the study outcomes or pose a risk to the patient.[2][11][12][13][14]

Treatment Protocol

The experimental workflow for the corneal cross-linking procedure is as follows:

Caption: Standardized workflow for the this compound clinical trials.

-

Anesthesia and Epithelial Debridement: After the application of a topical anesthetic, the central 8.4 mm of the corneal epithelium was removed to allow for adequate penetration of the this compound solution.[15]

-

Riboflavin Instillation: One drop of this compound Viscous (riboflavin 5'-phosphate in 20% dextran ophthalmic solution) was instilled onto the cornea every two minutes for 30 minutes.[15] The dextran in this formulation helps to maintain the corneal thickness.

-

Corneal Saturation Check: After the 30-minute saturation period, the eye was examined with a slit lamp to confirm the presence of a yellow flare in the anterior chamber, indicating sufficient riboflavin penetration.

-

UVA Irradiation: The cornea was then irradiated with UVA light (365 nm) from the KXL System at an irradiance of 3 mW/cm² for 30 minutes, resulting in a total energy dose of 5.4 J/cm².[6][8] During irradiation, this compound Viscous drops were continued to be applied every two minutes.[15]

-

Sham Control: The sham treatment group received the same riboflavin solution instillation but without the subsequent UVA irradiation.[9]

Outcome Measures

The primary outcome measure was the change in maximum keratometry (Kmax), a measure of the steepest curvature of the cornea. Kmax was assessed using Scheimpflug corneal topography.[9] Secondary outcomes included corrected and uncorrected distance visual acuity, manifest refraction, and endothelial cell count.[9]

Conclusion

The mechanism of action of this compound is a well-defined photochemical process that leverages the photosensitizing properties of riboflavin to induce corneal collagen cross-linking upon activation by UVA light. This process, primarily driven by the generation of singlet oxygen, effectively increases the biomechanical stability of the cornea. The efficacy and safety of this treatment for progressive keratoconus and corneal ectasia have been robustly demonstrated in multiple clinical trials, leading to its approval and adoption as a standard of care. This guide provides the foundational knowledge for researchers and clinicians working to further understand and advance the treatment of ectatic corneal diseases.

References

- 1. medscape.com [medscape.com]

- 2. fda.gov [fda.gov]

- 3. huffmanandhuffman.com [huffmanandhuffman.com]

- 4. Corneal Cross-linking (KXL) - New Keratoconus Treatment [keratoconusmd.com]

- 5. glaukos.com [glaukos.com]

- 6. Standard cross‐linking protocol versus accelerated and transepithelial cross‐linking protocols for treatment of paediatric keratoconus: a 2‐year comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. glaukos.com [glaukos.com]

- 9. vision-institute.com [vision-institute.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Clinical Trial Exclusion Criteria - An Assessment of the NIH Women's Health Initiative - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inclusion and exclusion criteria in research studies: definitions and why they matter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glaukos.com [glaukos.com]

singlet oxygen generation by photoactivated riboflavin

An In-depth Technical Guide to Singlet Oxygen Generation by Photoactivated Riboflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes. Beyond its biological role, the isoalloxazine ring of riboflavin acts as a potent photosensitizer, absorbing energy from UV-A and blue light.[1][2] Upon photoactivation, riboflavin can initiate two distinct types of photochemical reactions, leading to the generation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[3][4][5] This property makes riboflavin a subject of intense study for applications ranging from photodynamic therapy (PDT) for cancer treatment and pathogen inactivation to its role in the photodegradation of food products.[2][4] This guide provides a comprehensive technical overview of the mechanisms, quantitative aspects, and experimental protocols related to .

Core Photochemical Mechanism

The photosensitizing action of riboflavin begins with the absorption of a photon, which elevates the molecule to an excited electronic state. From there, it can follow two primary pathways, known as Type I and Type II reactions, which are often competitive and dependent on the concentrations of the substrate and molecular oxygen.[3][4][6]

-

Photoexcitation : Ground state riboflavin (RF) absorbs a photon (hν), transitioning to an unstable excited singlet state (¹RF*).

-

Intersystem Crossing (ISC) : The ¹RF* can rapidly undergo intersystem crossing, a spin-inversion process, to form the more stable and longer-lived excited triplet state (³RF*).[2][3] The high quantum yield of this process is fundamental to riboflavin's photosensitizing ability.[2]

-

Photosensitization Pathways :

-

Type I Reaction : The ³RF* interacts directly with a substrate molecule (S) through hydrogen atom or electron transfer, generating radicals (e.g., RF•, S•). These radicals can then react with ground-state molecular oxygen (³O₂) to produce superoxide anions (O₂•⁻) and other ROS. This pathway is favored at low oxygen concentrations.[3][4]

-

Type II Reaction : The ³RF* transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in having a triplet ground state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the riboflavin molecule returns to its ground state. This is the primary pathway for singlet oxygen generation and is favored under aerobic conditions.[3][4]

-

Caption: Figure 1: Riboflavin Photosensitization Pathways.

Quantitative Data on Riboflavin Photosensitization

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. This value is a product of the intersystem crossing quantum yield (ΦISC) and the efficiency of energy transfer to oxygen.

Table 1: Photophysical Properties of Riboflavin and Derivatives

This table summarizes key quantum yields for riboflavin and related compounds. The quantum yield can be influenced by the solvent and local environment.

| Compound | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Intersystem Crossing Quantum Yield (ΦISC) | Singlet Oxygen Quantum Yield (ΦΔ) | Citations |

| Riboflavin | Water/PBS | ~0.25 | ~0.70 | 0.48 - 0.54 | [2][7][8] |

| Riboflavin | Methanol | - | - | 0.48 | [9] |

| Flavin Mononucleotide (FMN) | Water | - | - | 0.51 ± 0.07 | [8][10] |

| Flavin Adenine Dinucleotide (FAD) | Water | - | - | 0.07 ± 0.02 | [8][10] |

| Lumichrome | Water | - | - | 0.63 | [7] |

| Riboflavin Tetraacetate (RTA) | Water | - | - | 0.66 | [7] |

| 3-Methyltetraacetyl-riboflavin (3MeTARF) | Methanol | - | - | 0.46 ± 0.05 | [2][9] |

| SOPP3 (Engineered Protein) | - | - | - | 0.61 | [2] |

Table 2: Kinetic and Reaction Rate Constants

This table presents critical rate constants associated with riboflavin photosensitization and subsequent reactions involving singlet oxygen.

| Reaction / Process | Substrate / Quencher | Rate Constant (k) | Units | Conditions | Citations |

| ¹O₂ Quenching | Sodium Azide (NaN₃) | 1.547 × 10⁷ | M⁻¹s⁻¹ | Aqueous Solution | [1] |

| ¹O₂ Quenching | L-Ascorbic Acid (AA) | 1.8 × 10⁸ | M⁻¹dm³s⁻¹ | pH 6.8 Buffer | [11] |

| ¹O₂ Quenching | Trolox (TX) | 4.4 × 10⁸ | M⁻¹dm³s⁻¹ | pH 6.8 Buffer | [11] |

| ¹RF* Quenching | L-Ascorbic Acid (AA) | - | - | pH 6.8 Buffer | [11] |

| ³RF* Quenching | L-Ascorbic Acid (AA) | - | - | pH 6.8 Buffer | [1][11] |

| Reaction with ¹O₂ | Riboflavin | 1.01 × 10¹⁰ | M⁻¹s⁻¹ | Aqueous Solution | [1] |

| ¹O₂ Formation Rate | Riboflavin | 2.31 | μmol O₂/mL headspace/h | Aqueous Solution | [1] |

Experimental Protocols for Singlet Oxygen Detection

The detection and quantification of the short-lived ¹O₂ molecule require specialized techniques. These can be broadly categorized as direct or indirect methods.

Direct Detection: Time-Resolved Phosphorescence

The most definitive method for ¹O₂ detection is to measure its characteristic phosphorescent emission at approximately 1270 nm as it relaxes to the ground state.[8][12][13]

Experimental Protocol:

-

Sample Preparation : Prepare a solution of riboflavin (e.g., 10-50 µM) in the desired solvent (e.g., phosphate buffer, D₂O to enhance ¹O₂ lifetime). The solution should be optically clear and equilibrated with air.

-

Instrumentation : Utilize a specialized spectrometer equipped with a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm or a dye laser tuned to an absorption peak of riboflavin, ~450 nm) and a near-infrared (NIR) sensitive detector (e.g., a liquid nitrogen-cooled Germanium photodiode or an InGaAs detector).[8][12]

-

Excitation : Excite the sample with a short laser pulse.

-

Signal Acquisition : Record the time-resolved decay of the phosphorescence signal at 1270 nm. The signal acquisition is typically triggered by the laser pulse.

-

Data Analysis : The decay of the phosphorescence signal follows first-order kinetics. Fit the decay curve to an exponential function to determine the lifetime of ¹O₂ in the solvent. The initial intensity of the phosphorescence is proportional to the amount of ¹O₂ generated.

-

Quantum Yield Determination : To determine the ΦΔ of riboflavin, compare the initial phosphorescence intensity to that of a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal) under identical experimental conditions (absorbance, laser power, solvent).[9]

Caption: Figure 2: Workflow for Direct ¹O₂ Detection.

Indirect Detection: Chemical Trapping

Indirect methods rely on a chemical probe that reacts specifically with ¹O₂ to produce a stable product or a change in a physical property, such as absorbance or fluorescence.[14][15]

-

1,3-Diphenylisobenzofuran (DPBF) : DPBF is a common chemical trap that reacts with ¹O₂ in a [4+2] cycloaddition, causing its strong absorbance peak around 410 nm to decrease.[14][16]

-

Singlet Oxygen Sensor Green (SOSG) : This is a fluorescent probe that is non-fluorescent until it reacts with ¹O₂, after which it emits a bright green fluorescence (~525 nm).[17]

Experimental Protocol (using DPBF):

-

Solution Preparation : Prepare a solution of riboflavin and DPBF in a suitable solvent (e.g., ethanol). A typical concentration for DPBF is ~50 µM. Keep the solution in the dark to prevent premature bleaching of the probe.

-

Baseline Measurement : Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer, focusing on the DPBF peak at ~410 nm.

-

Irradiation : Irradiate the solution with a light source that excites riboflavin but not DPBF (e.g., a lamp with a cutoff filter for wavelengths < 400 nm). Stir the solution during irradiation to ensure homogeneity.

-

Monitoring : At regular time intervals, stop the irradiation and record the absorbance spectrum.

-

Data Analysis : Plot the absorbance of DPBF at 410 nm against the irradiation time. The rate of decrease in absorbance is proportional to the rate of ¹O₂ generation.

-

Control Experiments : Perform control experiments without riboflavin (to check for direct photolysis of DPBF) and without light (to check for dark reactions).

Caption: Figure 3: Mechanism of Chemical Trapping with DPBF.

Indirect Detection: Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) spectroscopy can detect ¹O₂ using a spin trap, which is a diamagnetic molecule that reacts with a transient radical (or in this case, ¹O₂) to form a long-lived paramagnetic species (a nitroxide radical) with a characteristic ESR spectrum.[18][19][20]

Experimental Protocol:

-

Reagent Preparation : Prepare a solution containing riboflavin, a spin trap such as 2,2,6,6-tetramethyl-4-piperidone (TEMPD) or 2,2,6,6-tetramethyl-4-piperidinol (TEMP-OH), and a suitable buffer.[18] TEMP-OH is often preferred as it is less prone to auto-oxidation.[18]

-

Sample Loading : Transfer the solution to a flat aqueous ESR cell or a capillary tube.

-

Irradiation and Measurement : Place the sample cell within the cavity of the ESR spectrometer. Irradiate the sample in situ using a filtered light source directed into the cavity.

-

ESR Spectrum Acquisition : Record the ESR spectrum. The reaction of TEMP-OH with ¹O₂ produces the stable nitroxide radical TEMPONE-H, which gives a characteristic three-line spectrum.

-

Data Analysis : The intensity of the three-line signal is proportional to the concentration of the trapped ¹O₂, and thus to the total amount of singlet oxygen generated over the irradiation period.[21]

Factors Influencing Singlet Oxygen Generation

The efficiency of ¹O₂ production by photoactivated riboflavin is not constant but is influenced by several environmental and chemical factors.

-

Oxygen Concentration : As the Type II mechanism requires molecular oxygen, its availability is critical. The rate of ¹O₂ generation generally increases with oxygen concentration until saturation. At very low oxygen levels, the Type I mechanism becomes more prominent.[3][22]

-

Quenchers and Scavengers : Various molecules can deactivate the excited states of riboflavin or ¹O₂ itself.

-

Triplet State Quenchers : Molecules like ascorbic acid (Vitamin C) and certain phenols can deactivate ³RF* directly, preventing energy transfer to oxygen and thus inhibiting both Type I and Type II pathways.[1][4][11]

-

Singlet Oxygen Quenchers : Compounds like sodium azide, β-carotene, and ascorbic acid can deactivate ¹O₂ directly, either through physical quenching (energy transfer) or chemical reaction (scavenging).[1][11][23] This reduces the effective concentration and lifetime of singlet oxygen available to react with a target substrate.

-

Caption: Figure 4: Quenching of Photosensitization.

Conclusion

Photoactivated riboflavin is an efficient and versatile photosensitizer for the generation of singlet oxygen via a Type II mechanism. Understanding the core photochemical principles, the quantitative yields, and the factors that modulate this process is critical for its application in medicine and industry. The choice of detection methodology—direct phosphorescence for definitive identification and kinetics, or indirect methods like chemical trapping and ESR for convenience and specific experimental setups—must be carefully considered. This guide provides the foundational knowledge and protocols for professionals to effectively harness and study the potent oxidative power of riboflavin-generated singlet oxygen.

References

- 1. researchgate.net [researchgate.net]

- 2. Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Riboflavin as a photosensitizer. Effects on human health and food quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Singlet oxygen generation by UVA light exposure of endogenous photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of riboflavin-sensitized singlet oxygen generation by l-ascorbic acid, 3-O-ethyl-l-ascorbic acid and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jascoinc.com [jascoinc.com]

- 14. 2.5. Chemical Detection of Singlet Oxygen [bio-protocol.org]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

- 16. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basic Investigations of Singlet Oxygen Detection Systems with ESR for the Measurement of Singlet Oxygen Quenching Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of singlet oxygen production by ESR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Riboflavin photodegradation and photosensitizing effects are highly dependent on oxygen and ascorbate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Effects of Riboflavin-Mediated Crosslinking on Collagen Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional modifications induced by riboflavin-mediated photochemical crosslinking of collagen. This technique, widely recognized for its clinical application in treating corneal ectasia, offers significant potential in biomaterial engineering and drug development by enhancing the biomechanical and enzymatic stability of collagen-based materials. This document outlines the core mechanisms, presents key quantitative data from pivotal studies, details experimental protocols, and provides visual representations of the underlying processes.

Introduction: The Principle of Riboflavin-Mediated Collagen Crosslinking

Riboflavin (Vitamin B2), when activated by ultraviolet-A (UVA) light, acts as a photosensitizer, initiating a cascade of photochemical reactions that result in the formation of covalent crosslinks within and between collagen molecules.[1][2] This process significantly enhances the biomechanical rigidity and resistance to enzymatic degradation of collagenous tissues and scaffolds.[3][4] The primary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen, through both Type I (direct hydrogen abstraction) and Type II (energy transfer to molecular oxygen) photochemical pathways.[3][5][6] These highly reactive species interact with amino acid residues on adjacent collagen chains, such as tyrosine, histidine, hydroxyproline, and hydroxylysine, forming new covalent bonds that reinforce the collagen matrix.[7][8]

Quantitative Effects on Collagen Structure and Properties

The introduction of these covalent crosslinks leads to measurable changes in the physical and biological properties of collagen. The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of riboflavin-mediated crosslinking.

Mechanical Properties

Riboflavin-mediated crosslinking significantly enhances the mechanical strength of collagen constructs. This is a critical factor for applications in tissue engineering and regenerative medicine where scaffolds must withstand physiological loads.

| Property | Control/Untreated | Riboflavin Crosslinked | Fold Increase | Reference |

| Young's Modulus (Collagen Constructs) | 249 ± 42 kPa | 650 ± 73 kPa | 2.5x | [3][9] |

| Young's Modulus (Porcine Skin) | ~0.38 MPa | 1.07 ± 0.12 MPa | 2.8x | [10] |

| Tensile Strength (Porcine Skin) | ~3.15 MPa | 11.04 ± 1.06 MPa | 3.5x | [10] |

| Storage Modulus (Collagen Hydrogel, 30 min BL) | 5.28 ± 2.03 Pa | 27.92 ± 3.09 Pa | 5.3x | [10] |

| Storage Modulus (Collagen Hydrogel, 10 min UV) | - | Increased with exposure time | - | [11] |

| Compressive Elastic Modulus (Collagen Hydrogel) | - | 0.9 - 3.6 kPa (tunable) | - | [12] |

Collagen Fibril and Fiber Structure

The impact of crosslinking on the ultrastructure of collagen fibrils is a key area of investigation, with some studies reporting changes in fibril diameter. These alterations can influence the tissue's hydration properties and overall architecture.

| Parameter | Condition | Change in Fibril/Fiber Diameter | Reference |

| Collagen Fibril Diameter (Rabbit Cornea, Anterior Stroma) | Riboflavin/UVA | +12.2% (3.96 nm) | [13][14] |

| Collagen Fibril Diameter (Rabbit Cornea, Posterior Stroma) | Riboflavin/UVA | +4.6% (1.63 nm) | [13][14] |

| Collagen Fibril Diameter (Unswollen Normal Human Cornea) | Hypo-osmolar Riboflavin/UVA | Significant increase in 2 of 4 corneas | [15][16] |

| Collagen Fibril Diameter (Unswollen Normal Human Cornea) | Iso-osmolar Riboflavin/UVA | Significant decrease | [15][16] |

| Collagen Fiber Diameter (Collagen Gels) | 0.25 mM Riboflavin/UVA | Larger diameter vs. 0.125 & 0.5 mM | [11] |

Enzymatic Degradation Resistance

A significant advantage of collagen crosslinking is the enhanced resistance to enzymatic degradation, which is crucial for the longevity of collagen-based implants and tissue engineering scaffolds.

| Enzyme | Crosslinking Method | Reduction in Degradation | Reference |

| Collagenase I (MMP-1) | Riboflavin/UVA-light | Degraded to 62% ± 12.7 of control | [17] |

| Collagenase I (MMP-1) | Riboflavin/Blue-light | Degraded to 77% ± 13.5 of control | [17] |

| Collagenase | PhotoCol-RB gels | 20% mass loss vs. 80% in control (6h) | [11] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide overviews of common experimental protocols for riboflavin-mediated collagen crosslinking.

Standard Dresden Protocol for Corneal Crosslinking

This protocol is the clinical standard for treating keratoconus.[1][18]

-

Epithelial Removal: The central 7-9 mm of the corneal epithelium is mechanically removed to allow for riboflavin penetration.[18][19]

-

Riboflavin Application: A 0.1% riboflavin solution (often in 20% dextran to maintain osmolarity) is applied to the stromal surface every 3-5 minutes for 30 minutes to ensure saturation.[1][19] Slit-lamp examination can be used to confirm riboflavin presence in the anterior chamber.[19]

-

UVA Irradiation: The cornea is then exposed to UVA light (365-370 nm) at an irradiance of 3 mW/cm² for 30 minutes.[1][13][19] Riboflavin drops are continued every 2-5 minutes during irradiation.[19]

-

Post-Treatment: The cornea is rinsed with a balanced salt solution, and a bandage contact lens is applied.[19]

Hypo-osmolar Riboflavin Protocol for Thin Corneas

This is a modification for corneas with a stromal thickness of less than 400 µm to protect the endothelium.[1]

-

Epithelial Removal: As per the standard protocol.

-

Initial Riboflavin Application: Standard iso-osmolar riboflavin is applied.

-

Corneal Swelling: If the cornea is too thin, a hypo-osmolar riboflavin solution (0.1% riboflavin in water) is applied to induce transient stromal swelling until the thickness exceeds 400 µm.[1][20]

-

UVA Irradiation: The standard UVA irradiation protocol is then followed.

In Vitro Crosslinking of Collagen Hydrogels

This protocol is typical for tissue engineering applications.[21][22]

-

Hydrogel Preparation: Collagen hydrogels are manufactured according to the specific experimental requirements.

-

Riboflavin Soaking: The hydrogels are submerged in a 0.1% riboflavin solution for a specified period to allow for diffusion.[21][22]

-

UVA Exposure: The riboflavin-soaked hydrogels are exposed to UVA light (e.g., 2.8-3.2 mW/cm²) for varying durations to control the extent of crosslinking.[21][22]

-

Analysis: The mechanical and structural properties of the crosslinked hydrogels are then assessed.

Visualizing the Process: Diagrams and Pathways

Visual representations are crucial for understanding the complex interactions in riboflavin-mediated crosslinking.

Signaling Pathway of Riboflavin-Mediated Crosslinking

Caption: Photochemical pathways of riboflavin-mediated collagen crosslinking.

Experimental Workflow for Corneal Crosslinking

Caption: A generalized experimental workflow for corneal collagen crosslinking.

Conclusion

Riboflavin-mediated photochemical crosslinking is a powerful and versatile technique for modifying the structural and functional properties of collagen. The significant increases in mechanical strength and enzymatic resistance make it an attractive method for developing advanced biomaterials for tissue engineering, drug delivery, and medical devices. The data and protocols summarized in this guide provide a solid foundation for researchers and developers seeking to harness the potential of this technology. Further research into optimizing crosslinking parameters and exploring its application in various collagenous tissues will continue to expand its utility in the biomedical field.

References

- 1. skymed.co.il [skymed.co.il]

- 2. researchgate.net [researchgate.net]

- 3. Effects of photochemical riboflavin-mediated crosslinks on the physical properties of collagen constructs and fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of riboflavin/UVA collagen cross-linking therapy on the structure and hydrodynamic behaviour of the ungulate and rabbit corneal stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Mechanisms of Corneal Tissue Cross-linking in Response to Treatment with Topical Riboflavin and Long-Wavelength Ultraviolet Radiation (UVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of photochemical riboflavin-mediated crosslinks on the physical properties of collagen constructs and fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Collagen Gels Crosslinked by Photoactivation of Riboflavin for the Repair and Regeneration of Corneal Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Collagen fiber diameter in the rabbit cornea after collagen crosslinking by riboflavin/UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Riboflavin/UVA Collagen Cross-Linking-Induced Changes in Normal and Keratoconus Corneal Stroma | PLOS One [journals.plos.org]

- 16. Riboflavin/UVA Collagen Cross-Linking-Induced Changes in Normal and Keratoconus Corneal Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Various cross-linking methods inhibit the collagenase I degradation of rabbit scleral tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Standard versus accelerated riboflavin–ultraviolet corneal collagen crosslinking: Resistance against enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Collagen cross-linking with riboflavin and ultraviolet-A light in keratoconus: One-year results - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Non-destructive mechanical characterisation of UVA/riboflavin crosslinked collagen hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Non-destructive mechanical characterisation of UVA/riboflavin crosslinked collagen hydrogels | Semantic Scholar [semanticscholar.org]

Beyond the Cornea: A Technical Guide to the Basic Research Applications of Photrex (Rose Bengal Disodium)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Historically confined to ophthalmology as a diagnostic stain, Photrex (rose bengal disodium) has emerged as a versatile and potent molecule in a multitude of basic research applications. Its utility is primarily derived from its properties as a photosensitizer and, more recently, a sonosensitizer. Upon activation by light (photodynamic therapy, PDT) or ultrasound (sonodynamic therapy, SDT), this compound efficiently generates reactive oxygen species (ROS), predominantly singlet oxygen, which can induce localized cytotoxicity. This unique characteristic has positioned it as a valuable tool in oncology, microbiology, neuroscience, and even organic chemistry. This technical guide provides an in-depth overview of the core non-ophthalmological research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to facilitate its adoption and exploration in novel research endeavors.

Oncological Research

PVA-crosslinked rose bengal has demonstrated significant potential in cancer research, primarily through photodynamic and sonodynamic therapies, as well as direct chemoablation. These modalities leverage the generation of ROS to induce tumor cell death and, in some cases, stimulate a systemic anti-tumor immune response.

Photodynamic and Sonodynamic Therapy (PDT & SDT)

In PDT, this compound is administered and accumulates in tumor tissue, followed by irradiation with light of a specific wavelength (typically green light, ~532 nm), leading to ROS-mediated cell killing.[1] SDT operates on a similar principle but utilizes ultrasound to activate the drug, allowing for deeper tissue penetration.[2][3]

The cytotoxic efficacy of this compound-mediated PDT and SDT has been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | Modality | This compound Conc. | Light/Ultrasound Dose | Result | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | PDT | 5 µg/mL (in nanoparticles) | 10 mW for 10 min | 8 ± 1% cell viability | [4] |

| MCF-7 | Breast Cancer | PDT | 25 µg/mL (in nanoparticles) | 50 mW for 10 min | 3-5% cell survival | [5] |

| PC3 | Prostate Cancer | PDT | 25 µg/mL (in nanoparticles) | 50 mW for 10 min | 3-4% cell survival | [5] |

| Caco-2 | Colorectal Cancer | PDT | 5 µM | Not specified | >80% reduction in cell viability | [6] |

| KPC | Pancreatic Cancer | SDT (with Paclitaxel) | 16.80 µM (IC50) | Not specified | 50% inhibition | [7] |

| Panc-01 | Pancreatic Cancer | SDT (with Paclitaxel) | 2.43 µM (IC50) | Not specified | 50% inhibition | [7] |

| HT-29 | Colon Cancer | SDT (in microbubbles) | Not specified | Not specified | ~76.5% tumor inhibition rate | [8] |

Chemoablation and Immunotherapy

Intralesional injection of a 10% rose bengal solution (PV-10) has been investigated for the direct chemical ablation of tumors, particularly melanoma.[9][10] This approach not only induces necrosis in the injected tumor but has also been observed to trigger a systemic, T-cell mediated anti-tumor response, leading to the regression of untreated bystander lesions.[9]

| Study Type | Cancer Type | Treatment | Key Findings | Reference |

| Phase II Clinical Trial | Metastatic Melanoma | Intralesional PV-10 (10% Rose Bengal) | 27% objective response rate in non-target lesions | [10] |

| Preclinical | Melanoma | Intralesional PV-10 | Induces tumor-specific T-cell response | [9] |

Signaling Pathways in this compound-Induced Cell Death

PVA-crosslinked rose bengal-mediated PDT and SDT induce cell death through multiple pathways, primarily apoptosis and necrosis, triggered by ROS-induced cellular stress. The primary mechanism involves the generation of singlet oxygen, which damages cellular components, including mitochondria and the endoplasmic reticulum (ER), leading to the activation of apoptotic cascades.

Experimental Protocols

-

Cell Culture: Culture the target cancer cell line in a suitable medium. Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

PVA-crosslinked rose bengal Incubation: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock to desired concentrations in the culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, remove the this compound-containing medium and wash the cells twice with sterile PBS.

-

Irradiation: Add fresh culture medium to each well. Irradiate the cells with a light source (e.g., LED array or laser) at the appropriate wavelength (e.g., 532 nm) and for a calculated duration to achieve the desired light dose (J/cm²). Include control groups: cells with this compound but no light (dark toxicity), cells with light but no this compound, and untreated cells.

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay. Measure absorbance or fluorescence according to the assay protocol to quantify cell survival.

Antimicrobial Research

PVA-crosslinked rose bengal is a potent antimicrobial agent when activated by light (antimicrobial photodynamic therapy, aPDT) or ultrasound. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. A key advantage of this approach is that the multi-targeted nature of ROS-mediated killing makes the development of microbial resistance less likely compared to traditional antibiotics.

Efficacy Against Bacteria and Fungi

Studies have demonstrated significant reductions in microbial viability following treatment with this compound-mediated aPDT and sonodynamic therapy.

| Microorganism | Modality | This compound Conc. | Light/Ultrasound Dose | Log Reduction | Reference |

| Staphylococcus aureus | Sonodynamic | 5 µM | 28 kHz ultrasound | 3-4 | [2][11] |

| Escherichia coli | Sonodynamic | 15 µM | 28 kHz ultrasound | 3-4 | [2][11] |

| Candida albicans | aPDT | Varies | Varies | Variable efficacy | [12] |

| Fusarium keratitis | aPDT | 0.1% | 2.7 J/cm² | Complete inhibition in vitro | [13] |

Application in Wastewater Treatment

The photocatalytic properties of this compound have been harnessed for the disinfection of wastewater. When immobilized on a substrate like glass wool, it can effectively inactivate bacteria in secondary wastewater effluents under solar irradiation, offering an environmentally friendly method for water reclamation.[14]

Experimental Protocols

-

Microbial Culture: Grow the target microorganism in a suitable liquid broth to the desired growth phase (e.g., mid-logarithmic).

-

Suspension Preparation: Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to a specific concentration (e.g., 10^6 - 10^8 CFU/mL).

-

PVA-crosslinked rose bengal Incubation: Add this compound solution to the microbial suspension to achieve the desired final concentration. Incubate in the dark for a specified period (e.g., 30 minutes).

-

Ultrasound Treatment: Place the samples in an ultrasonic bath or use an ultrasound probe. Expose the samples to ultrasound of a specific frequency (e.g., 28 kHz) and duration. Include controls: untreated microbes, microbes with this compound only, and microbes with ultrasound only.

-

Quantification of Viability: Perform serial dilutions of the treated and control suspensions in PBS. Plate the dilutions on appropriate agar plates and incubate under suitable conditions.

-

Colony Counting: Count the number of colonies on the plates to determine the CFU/mL. Calculate the log reduction in viability compared to the untreated control.

Antiviral Research

PVA-crosslinked rose bengal has shown promise as a broad-spectrum antiviral agent, particularly against enveloped viruses. The proposed mechanism involves the generation of singlet oxygen which damages the viral lipid envelope and surface proteins, thereby preventing viral entry into host cells.[15][16]

Spectrum of Activity

Efficacy has been demonstrated against a range of enveloped viruses.

| Virus | Method | Key Findings | Reference |

| Herpes Simplex Virus | In vitro neutralization assay | 50% inhibitory dose (ID50) of 16 µg/mL | [17] |

| SARS-CoV-2, CHIKV, HIV | In vitro assays with hydrophobic derivatives | Submicromolar-to-subnanomolar activity | [15][16] |

Neuroscience Research

The applications of this compound in neuroscience are twofold: as a research tool to model disease and as a potential therapeutic agent.

Photothrombotic Stroke Model

PVA-crosslinked rose bengal is widely used to create highly reproducible and localized ischemic strokes in animal models. Following intravenous injection, the dye circulates in the vasculature. Targeted laser irradiation of a specific cortical blood vessel activates the this compound, causing endothelial damage and the formation of a thrombus, which occludes the vessel and induces a focal stroke.[18] This model is invaluable for studying the cellular and molecular cascades following ischemic injury.

Potential Therapeutic for Alzheimer's Disease

Recent research suggests that this compound may have a neuroprotective role in the context of Alzheimer's disease. It has been shown to inhibit the hyperphosphorylation of tau protein, a key pathological hallmark of the disease. The proposed mechanism involves the modulation of protein kinases such as Akt and CDK5.[19]

Experimental Protocols

-

Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a midline scalp incision and expose the skull.

-

PVA-crosslinked rose bengal Administration: Prepare a sterile solution of this compound in saline (e.g., 10 mg/mL). Inject the solution intraperitoneally or intravenously via the tail vein.

-

Irradiation: After a short delay to allow for circulation of the dye, illuminate the target cortical region through the intact skull with a focused cold light source or laser (e.g., 561 nm).

-

Post-operative Care: Suture the incision and allow the animal to recover.

-

Infarct Analysis: At a desired time point post-stroke, perfuse the animal and extract the brain. The infarct can be visualized and quantified using stains such as 2,3,5-triphenyltetrazolium chloride (TTC) or by histological analysis.

Organic Synthesis

Beyond its biological applications, this compound serves as an efficient and metal-free photoredox catalyst in organic synthesis. It can absorb visible light and initiate single-electron transfer (SET) processes, facilitating a variety of organic transformations.[20][21]

Mechanism in Photoredox Catalysis

Upon visible light absorption, this compound is excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can act as both an oxidant and a reductant, engaging in either oxidative or reductive quenching cycles to facilitate the desired chemical reaction.

Applications

PVA-crosslinked rose bengal has been successfully employed as a photocatalyst for:

-

The synthesis of N-heterocycles.[21]

-

Friedel-Crafts alkylation of indoles.[22]

-

C-H functionalization and cross-coupling reactions.[23]

Conclusion

PVA-crosslinked rose bengal (PVA-crosslinked rose bengal) has transcended its origins as a diagnostic tool to become a powerful and versatile molecule in fundamental research. Its ability to be activated by both light and sound opens up a vast array of possibilities in targeted therapies and basic science investigations. From ablating cancer cells and combating microbial infections to modeling neurological diseases and catalyzing organic reactions, the applications of this compound continue to expand. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers looking to harness the unique properties of this remarkable compound in their own work. Further exploration into novel delivery systems and combination therapies will undoubtedly uncover even more applications for this compound in the future.

References

- 1. Timing the multiple cell death pathways initiated by Rose Bengal acetate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. Rose Bengal Is a Precise Pharmacological Tool Triggering Chloroplast‐Driven Programmed Cell Death in Plants, Dependent on Calcium and Mitochondria, and Associated With Early Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonodynamic Excitation of Rose Bengal for Eradication of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. In situ conversion of rose bengal microbubbles into nanoparticles for ultrasound imaging guided sonodynamic therapy with enhanced antitumor efficacy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sonodynamic excitation of Rose Bengal for eradication of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. mdpi.com [mdpi.com]

- 18. Rose bengal as a photosensitizer in the photodynamic therapy of breast cancer cell lines | Semantic Scholar [semanticscholar.org]

- 19. scispace.com [scispace.com]

- 20. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]

- 21. dermatologytimes.com [dermatologytimes.com]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. Video: Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke [jove.com]

An In-depth Technical Guide to the Biocompatibility of Photodegradation Products: A Case Study of Methotrexate

As "Photrex" is not a recognized substance in the provided search results, this guide will use the photodegradation of Methotrexate , an antineoplastic folate analog, as a representative case study to address the core principles of assessing the biocompatibility of breakdown products. This approach allows for a detailed exploration of the required technical aspects, including data presentation, experimental protocols, and the visualization of scientific workflows and pathways.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive understanding of the methodologies and data interpretation involved in assessing the biocompatibility of the breakdown products of a photodynamically active compound, using Methotrexate as a model.

Introduction: The Critical Need for Biocompatibility Assessment of Degradation Products

The safety and efficacy of any therapeutic agent or biomaterial are paramount. When these materials are designed to degrade, particularly under the influence of light (photodegradation), it is crucial to understand the biological impact of the resulting breakdown products.[1] These products may exhibit different toxicological profiles compared to the parent compound, potentially leading to adverse cellular and tissue responses.[1][2] This guide outlines the key experimental approaches and data analysis techniques for evaluating the biocompatibility of such degradation products, with a specific focus on the photodegradation of Methotrexate.

Case Study: Methotrexate Photodegradation

Methotrexate is a well-characterized anticancer drug known to undergo photodegradation.[3][4][5][6] Studies have shown that upon exposure to UV irradiation, Methotrexate breaks down into several transformation products (TPs).[3][4][5][6] The primary degradation pathways involve N-demethylation, glutamic acid oxidation, and C-N cleavage, resulting in a variety of smaller molecules.[3][4][5][6]

Chemical Information for Methotrexate:

| Property | Value |

| Molecular Formula | C20H22N8O5 |

| Molecular Weight | 454.4 g/mol [7] |

| Description | Odorless yellow to orange-brown crystalline powder.[7] |

| Mechanism of Action | Interferes with DNA and RNA synthesis by inhibiting dihydrofolate reductase.[7] |

In Vitro Biocompatibility Assessment: Cytotoxicity Profiling

The initial screening of biocompatibility is typically performed using in vitro cytotoxicity assays.[8][9][10] These tests provide a rapid and cost-effective means to evaluate the potential of a substance to cause cell damage or death.[9]

Quantitative Cytotoxicity Data

A study on the photodegradation of Methotrexate assessed the cytotoxicity of its transformation products on A549 cancer cells. The results indicated that the photoproducts formed at pH 7 were less toxic than the parent compound.[3][4][5]

| Compound | Concentration | Cell Viability (%) | IC50 (nM) |

| Methotrexate (before irradiation) | 100 nM | ~50%[4] | 120 ± 20.0[4] |

| Methotrexate Photoproducts (after irradiation) | 100 nM | Increased viability compared to parent compound[4] | > 120 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

1. Cell Culture:

- Culture A549 human lung carcinoma cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Test Solutions:

- Prepare stock solutions of Methotrexate and its photodegraded mixture in a suitable solvent (e.g., DMSO).

- Create a series of dilutions of the test solutions in the cell culture medium.

3. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

- Incubate for 24 hours to allow for cell attachment.

4. Exposure to Test Compounds:

- Remove the old medium and replace it with the medium containing the different concentrations of the test compounds.

- Include a negative control (medium only) and a positive control (a known cytotoxic agent).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

6. Data Analysis:

- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the negative control.

- Plot the cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: In Vitro Cytotoxicity Workflow

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Biocompatibility Assessment

While in vitro tests provide valuable initial data, in vivo studies are essential to evaluate the complex biological responses to breakdown products in a living organism.[8][11][12] These studies assess factors such as inflammation, tissue integration, and systemic toxicity.[13][14]

Experimental Protocol: Subcutaneous Implantation Model

This protocol describes a common method for evaluating the local tissue response to a biomaterial or its degradation products.

1. Animal Model:

- Select a suitable animal model, such as rats or rabbits. All procedures must be approved by an institutional animal care and use committee.

2. Preparation of Implants/Test Material:

- If the breakdown products are in a liquid form, they can be encapsulated in a biocompatible carrier or absorbed onto a scaffold material.

- Sterilize all implant materials before surgery.

3. Surgical Procedure:

- Anesthetize the animal.

- Shave and disinfect the surgical site on the dorsal side of the animal.

- Create small subcutaneous pockets through skin incisions.

- Place the implants or inject the test material into the pockets.

- Suture the incisions.

4. Post-operative Care:

- Monitor the animals for any signs of distress or adverse reactions.

- Administer analgesics as required.

5. Explantation and Histological Analysis:

- At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals.

- Excise the implants along with the surrounding tissue.

- Fix the tissue samples in formalin.

- Process the samples for histological analysis (e.g., embedding in paraffin, sectioning, and staining with Hematoxylin and Eosin (H&E)).

6. Data Analysis:

- A pathologist will examine the stained tissue sections under a microscope.

- Evaluate the inflammatory response (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.

- Score the tissue response based on a standardized scale.

Visualization: In Vivo Biocompatibility Workflow

Caption: Workflow for in vivo biocompatibility study.

Cellular Signaling Pathways in Cytotoxicity

Cytotoxic compounds often trigger specific intracellular signaling pathways that lead to programmed cell death, or apoptosis. While the specific pathways activated by Methotrexate's photoproducts are not detailed in the provided search results, a general representation of a common apoptosis pathway is illustrated below.

Visualization: Simplified Apoptotic Signaling Pathway

Caption: Simplified apoptotic signaling pathway.

Conclusion

The biocompatibility assessment of breakdown products is a non-negotiable step in the development of degradable therapeutic agents and biomaterials. As demonstrated with the case study of Methotrexate, a combination of in vitro and in vivo testing provides a comprehensive understanding of the potential biological risks. The finding that Methotrexate's photoproducts are less cytotoxic than the parent compound is a positive outcome, but a full biocompatibility profile would require further in vivo investigation. This guide provides a foundational framework for researchers and developers to design and interpret biocompatibility studies for novel degradable materials.

References

- 1. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. metalurji.mu.edu.tr [metalurji.mu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro / In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44483J [pubs.rsc.org]

- 12. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

role of UVA light in riboflavin-induced biopolymer crosslinking

An In-depth Technical Guide to UVA Light-Induced Biopolymer Crosslinking via Riboflavin Photosensitization

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (Vitamin B2), when activated by Ultraviolet-A (UVA) light, serves as a potent photosensitizer to induce covalent crosslinks within biopolymers. This photochemical process significantly enhances the biomechanical and biochemical stability of materials like collagen and gelatin. The underlying mechanism involves the generation of reactive oxygen species (ROS) through two distinct pathways, leading to the formation of new intermolecular bonds. This technique, most notably applied in ophthalmology for corneal cross-linking to treat keratoconus, offers a biocompatible and targeted method for modifying biopolymer properties. This guide provides a detailed exploration of the core photochemical principles, experimental protocols, quantitative outcomes, and key factors governing the efficacy of this technology.

Core Photochemical Mechanism

The foundation of the crosslinking process is the ability of riboflavin to absorb UVA light (with absorption maxima around 365-370 nm) and transition into an excited triplet state. From this high-energy state, riboflavin initiates chemical reactions through two primary, oxygen-dependent pathways: Type I and Type II.[1][2]

-

Type I Reaction: In this pathway, the excited triplet riboflavin interacts directly with a substrate molecule (e.g., an amino acid residue on a protein chain).[3] This involves an electron or hydrogen transfer, creating free radicals. These radicals can then react with molecular oxygen to form superoxide anions (O₂•−) and other ROS, which subsequently drive the formation of crosslinks.[1][2] The Type I mechanism is favored in environments with low oxygen concentration.[4]

-

Type II Reaction: Here, the excited triplet riboflavin transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][5] Singlet oxygen is a powerful oxidizing agent that can react with various amino acid residues in proteins—such as histidine, tyrosine, and methionine—to form covalent intermolecular bonds.[6][7] This pathway is considered the dominant mechanism in many biological applications, including corneal crosslinking.[6][8]

Both pathways contribute to the overall crosslinking effect, leading to a more robust and stable biopolymer matrix.[9] The generation of ROS is central to the process, inducing new covalent bonds between collagen molecules and proteoglycans.[10][11]

Caption: The dual pathways of riboflavin-UVA induced crosslinking.

Quantitative Data on Crosslinking Efficacy

The effectiveness of riboflavin-UVA treatment is quantified by measuring the changes in the biomechanical and biochemical properties of the biopolymer.

Table 1: Enhancement of Biomechanical Properties

| Biopolymer System | UVA Parameters | Riboflavin Concentration | Outcome Measure | Improvement | Reference(s) |

| Human Corneas | 3 mW/cm², 30 min | 0.1% | Biomechanical Rigidity | Increased by 329% | [12] |

| Porcine Corneas | 3 mW/cm², 30 min | 0.1% | Biomechanical Rigidity | Increased by 71.9% | [12] |

| Rat Corneas | 9 mW/cm², 4 min (2.16 J/cm²) | 0.22% | Resistance to Enzymatic Digestion | Significant Increase | [13] |

| Corneal ECM Hydrogel | 10.3 mW/cm², 90 min | 0.025% | Elastic Modulus | 6.8 kPa to 24.7 kPa | [14] |

| Cardiac ECM Hydrogel | 10.3 mW/cm², 90 min | 0.025% | Elastic Modulus | 1.4 kPa to 6.9 kPa | [14] |

| Liver ECM Hydrogel | 10.3 mW/cm², 90 min | 0.025% | Elastic Modulus | 0.9 kPa to 1.6 kPa | [14] |

Table 2: Factors Affecting Crosslinking Depth and Efficacy

| Factor | Parameter Variation | Effect on Crosslinking | Reference(s) |

| Oxygen | Presence of Sodium Azide (¹O₂ quencher) | Almost total prevention of crosslinking | [6][8] |

| Solvent | Deuterium Oxide (D₂O) vs. H₂O | Greatly enhanced crosslinking (extends ¹O₂ half-life) | [6][15] |

| Riboflavin Concentration | 0.05% vs. 0.1-0.3% | Lower concentration (0.05%) showed significantly lower resistance to enzymatic digestion | [16] |

| UVA Intensity/Time | Higher intensity, shorter time | Decreased total crosslinks but increased crosslinking depth | [17] |

| Pre-existing Groups | Blocking of carbonyl groups | Blocks essentially all corneal crosslinking | [6][15] |

| Pre-existing Groups | Blocking of free amine groups | Does not affect corneal crosslinking | [6][15] |

Experimental Protocols

Protocol for Riboflavin-UVA Crosslinking of Corneal Tissue (Ex Vivo)

This protocol is a synthesized standard procedure based on multiple cited ophthalmological studies.[6][18][19]

-

Tissue Preparation:

-

Obtain fresh ex vivo tissue (e.g., porcine or rabbit corneas).

-

Mechanically de-epithelialize the central 8-9 mm of the cornea to allow for riboflavin penetration.[18]

-

-

Photosensitizer Application:

-

Prepare a 0.1% riboflavin solution, often in 20% Dextran to maintain osmotic pressure and prevent corneal swelling.[13][19] Hypotonic solutions may be used for thinner tissues to induce swelling.[20]

-

Apply the riboflavin solution topically to the stromal surface every 3 minutes for a total of 30 minutes. This allows for sufficient saturation of the stroma.[18]

-

Verify adequate penetration by observing fluorescence in the anterior chamber with a slit lamp using blue light.[13]

-

-

UVA Irradiation:

-

Position a UVA light source (e.g., 365-370 nm) at a fixed distance from the cornea.[9][6]

-

Irradiate the cornea with a standard intensity of 3 mW/cm² for 30 minutes, resulting in a total energy dose of 5.4 J/cm².[9][13]

-

Continue to apply riboflavin drops every 3-5 minutes during irradiation to prevent dehydration and ensure a consistent supply of the photosensitizer.[18]

-

-

Post-Treatment:

-

After irradiation, rinse the cornea with a balanced salt solution.

-

The tissue is now ready for biomechanical testing, enzymatic digestion assays, or microscopic analysis.

-

Caption: A typical three-phase workflow for riboflavin-UVA crosslinking.

Methodologies for Measuring Crosslinking Degree

Directly quantifying the number of new covalent bonds is complex. Therefore, the degree of crosslinking is typically inferred from changes in material properties.

-

Biomechanical Testing: This is the most common approach. Techniques like tensile stress measurements, extensometry, and atomic force microscopy are used to determine changes in properties such as Young's modulus, ultimate tensile strength, and tissue stiffness.[6][14]

-

Enzymatic Digestion Assay: Crosslinked polymers are more resistant to enzymatic degradation. The degree of crosslinking can be assessed by incubating treated and untreated samples with an enzyme (e.g., collagenase, pepsin) and measuring the time to complete digestion or the remaining sample mass after a fixed period.[16][21]

-

Swelling Ratio: The extent to which a hydrogel swells in a solvent is inversely proportional to its crosslink density. By measuring the weight of the hydrogel in its swollen and dry states, a swelling ratio can be calculated to compare crosslinking levels.[22]

-

Spectroscopic and Microscopic Analysis: Techniques like nonlinear optical microscopy can measure changes in collagen autofluorescence, which has been shown to correlate with the degree of corneal stiffening after crosslinking.[12] Raman spectroscopy may also be used to detect changes in the molecular structure indicative of crosslinking.[23]

Key Factors and Logical Relationships

The success of the crosslinking procedure is dependent on a precise interplay of several critical parameters.

Caption: Interplay of key parameters in riboflavin-UVA crosslinking.

-

UVA Light: The wavelength must align with riboflavin's absorption peak (~365 nm). The intensity (irradiance) and exposure time together determine the total energy dose delivered. Higher intensities can accelerate the procedure but risk rapid oxygen depletion, which may reduce overall efficacy.[17][21]

-

Riboflavin: The concentration must be sufficient to saturate the tissue and absorb a significant portion of the UVA light, thereby protecting underlying structures.[9] Inadequate concentration leads to reduced crosslinking, while excessively high concentrations may not provide additional benefit.[16][21]

-

Oxygen: As an essential substrate in both Type I and Type II pathways, the availability of dissolved oxygen within the biopolymer matrix is a rate-limiting factor.[21] Procedures that deplete oxygen faster than it can diffuse back into the tissue may have reduced efficiency. This has led to the development of pulsed-light protocols designed to allow for oxygen replenishment.[21]

Conclusion and Future Directions

Riboflavin-mediated, UVA-induced crosslinking is a powerful and versatile platform for modifying the properties of biopolymers. Its efficacy is rooted in a well-understood photochemical process involving the generation of reactive oxygen species. By carefully controlling key parameters such as UVA dose, riboflavin concentration, and oxygen availability, the biomechanical and biochemical characteristics of materials like collagen can be precisely tuned. While clinically established in ophthalmology, the principles of this technology are readily applicable to broader fields, including the stabilization of tissue engineering scaffolds, the development of hydrogels for drug delivery, and the enhancement of biomaterials for regenerative medicine. Future research will likely focus on optimizing accelerated protocols, exploring new photosensitizers, and expanding the application to a wider range of biopolymers and clinical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Corneal Tissue Cross-linking in Response to Treatment with Topical Riboflavin and Long-Wavelength Ultraviolet Radiation (UVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. sites.cardiff.ac.uk [sites.cardiff.ac.uk]

- 10. [Corneal Cross-Linking with Riboflavin and UVA in Keratoconus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ultraviolet-A and riboflavin on the interaction of collagen and proteoglycans during corneal cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-intensity corneal collagen crosslinking with riboflavin and UVA in rat cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of UVA-riboflavin crosslinking to enhance the mechanical properties of extracellular matrix derived hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Investigation of the Effects of Riboflavin Concentration on the Efficacy of Corneal Cross-Linking Using an Enzymatic Resistance Model in Porcine Corneas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Collagen cross-linking with riboflavin and ultraviolet-A light in keratoconus: One-year results - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Riboflavin/UVA Collagen Cross-Linking-Induced Changes in Normal and Keratoconus Corneal Stroma | PLOS One [journals.plos.org]

- 20. skymed.co.il [skymed.co.il]

- 21. Enzymatic Resistance of Corneas Crosslinked Using Riboflavin in Conjunction With Low Energy, High Energy, and Pulsed UVA Irradiation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. EP1975600A1 - Method for determining the degree of crosslinking of polymer products - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photo-oxidation of Amino Acids by Riboflavin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photo-oxidation of amino acids sensitized by riboflavin (vitamin B2). Riboflavin, a well-known photosensitizer, can induce oxidative damage to amino acid residues in proteins and peptides upon exposure to light, a process of significant interest in drug development, food science, and photobiology. This document details the underlying photochemical mechanisms, presents key quantitative data, outlines detailed experimental protocols for studying these reactions, and provides visual representations of the critical pathways and workflows.

Core Mechanisms of Riboflavin-Sensitized Photo-oxidation

Riboflavin-sensitized photo-oxidation of amino acids primarily proceeds through two distinct mechanisms, known as Type I and Type II pathways. The initial step for both is the absorption of light by riboflavin, which promotes it to an excited singlet state (¹RF), followed by efficient intersystem crossing to a longer-lived and more reactive triplet state (³RF).

Type I Mechanism: This pathway involves direct interaction between the excited triplet state of riboflavin (³RF) and the amino acid substrate. This can occur via electron transfer, where the amino acid donates an electron to ³RF, forming an amino acid radical cation and a riboflavin radical anion. Alternatively, it can proceed through hydrogen atom abstraction. These initial radical species can then react with molecular oxygen to produce a variety of reactive oxygen species (ROS), such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), which can further oxidize the amino acid or other molecules.[1] The Type I mechanism is favored at high substrate concentrations and low oxygen concentrations.

Type II Mechanism: In this pathway, the excited triplet riboflavin (³RF*) transfers its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen can then directly attack electron-rich amino acid side chains, such as those of tryptophan, methionine, histidine, and tyrosine, leading to their oxidation. This mechanism is generally favored in the presence of sufficient oxygen.

The balance between Type I and Type II pathways is dependent on the concentrations of the amino acid substrate and oxygen, as well as the specific reactivity of the amino acid with ³RF* and ¹O₂.

Signaling Pathway Diagrams

References

The Dawn of Flavin-Based Phototherapeutics: A Technical Guide to Riboflavin Derivatives in Photodynamic Therapy

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning potential of riboflavin and its derivatives as next-generation photosensitizers in photodynamic therapy (PDT). This whitepaper explores the core mechanisms, quantitative photophysical properties, and detailed experimental methodologies, offering a roadmap for future research and development in this promising field.

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cytotoxicity.[1] The quest for ideal photosensitizers—non-toxic in the dark, selectively accumulating in target tissues, and efficiently generating reactive oxygen species (ROS) upon irradiation—has led researchers to explore a class of naturally occurring compounds: flavins. Riboflavin (Vitamin B2), a vital human nutrient, has emerged as a promising scaffold for the development of novel photosensitizers due to its intrinsic photosensitizing capabilities and favorable safety profile.[2][3][4][5][6]

This technical guide provides an in-depth analysis of the potential of riboflavin derivatives in PDT, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing complex biological pathways to accelerate innovation in this field.

Mechanism of Action: The Photochemical Cascade

Upon absorption of light, typically in the blue spectrum (around 440-460 nm), riboflavin and its derivatives transition from a stable ground state to an excited singlet state.[3][7] This is followed by intersystem crossing to a longer-lived triplet state, from which the photosensitizer can initiate two primary types of photochemical reactions, collectively leading to the production of cytotoxic ROS.[2][8]

-

Type I Reaction: The excited triplet-state photosensitizer interacts directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This generates radical ions that can subsequently react with molecular oxygen to produce superoxide anions and other ROS.[9][10][11] This pathway is favored in environments with lower oxygen concentrations.[10]

-

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[2][9][10] Singlet oxygen is a potent oxidizing agent that can directly damage cellular components like lipids, proteins, and nucleic acids, ultimately triggering cell death.[3][9]

The generation of ROS initiates a cascade of cellular events, primarily culminating in apoptosis (programmed cell death) or necrosis.[8][12][13] Key signaling pathways activated by riboflavin-mediated PDT include the mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are critical mediators of cellular stress responses and apoptosis.[8] Oxidative stress can also lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and executing the apoptotic program.[8]

Quantitative Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the wavelength of maximum absorption (λmax), fluorescence quantum yield (ΦF), intersystem crossing quantum yield (ΦISC), and, most critically, the singlet oxygen quantum yield (ΦΔ). A high singlet oxygen quantum yield is a hallmark of an effective Type II photosensitizer.

While native riboflavin is a competent photosensitizer, its primary drawback is its susceptibility to photodegradation.[2][5][14] This has spurred the development of derivatives with enhanced photostability and, in some cases, improved ROS generation. An example is 3-methyl-tetraacetyl-riboflavin (3MeTARF), which exhibits significantly greater photochemical resistance while maintaining a high singlet oxygen quantum yield.[15]

| Compound | Solvent | λmax (nm) | ΦF | ΦISC | ΦΔ | Reference(s) |

| Riboflavin | Water | ~445 | 0.25 | 0.67 | 0.51 | [14] |

| Riboflavin | D₂O | - | - | - | 0.54 | [16] |

| 3-methyl-tetraacetyl-riboflavin (3MeTARF) | Acetonitrile | ~445 | 0.22 | 0.78 | 0.67 | [14] |

| Flavin Mononucleotide (FMN) | Water | ~446 | 0.23 | 0.77 | 0.52 | [14] |

| Lumiflavin | Acetonitrile | ~442 | 0.19 | 0.81 | 0.74 | [14] |

| Riboflavin-based Carbon Dots | Water | - | - | - | 0.716 | [17] |